molecular formula C11H17NO3 B1587202 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol CAS No. 201408-35-7

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

Cat. No.: B1587202
CAS No.: 201408-35-7
M. Wt: 211.26 g/mol
InChI Key: LIVKGYIUNICCIZ-UHFFFAOYSA-N
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Description

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol: is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a dimethoxyphenyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This reduction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitro compound or the reductive amination of the corresponding ketone. These methods are chosen for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(3-methoxyphenyl)propan-1-ol
  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3-(3,4-Dimethoxyphenyl)-L-alanine

Uniqueness

3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets .

Properties

IUPAC Name

3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVKGYIUNICCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CCO)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395766
Record name dl-beta-(3,4-dimethoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201408-35-7
Record name dl-beta-(3,4-dimethoxyphenyl)alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solid of sodium borohydride (94.18 grams, 2.49 mol) at 0° C., was added methanol (50 mL). To this mixture at 0° C. was added a solution of methyl 3-amino-3-(3',4'-dimethoxyphenyl)propionate (59.5 grams, 249 mmol) in methanol (950 mL) over 1 hour. The mixture was stirred in that ice-water bath until the temperature of the reaction mixture stayed at 35° C. or lower for 30 minutes. (Caution: If the ice-water bath was removed too early, a highly exothermic reaction may occur.) The water bath was then removed and the solution was refluxed for 16 hours. The solution was allowed to cool to room temperature. To the solution was added water (300 mL), followed by methylene chloride (250 mL) at 0° C. The resulting suspension was filtered. Half of the filtrate was removed in vacuo. The resulting solution was dissolved in methylene chloride (500 mL) and water (300 mL). The organic layer was separated. The aqueous layer was extracted with methylene chloride (3×500 mL). The combined organic layers were washed with brine (100 mL), and dried over magnesium sulfate. Removal of solvent gave an oil. The resulting oil was dried in vacuo to afford 3-amino-3-(3',4'-dimethoxyphenyl)-1-propanol as a white solid (42.15 grams, 80% yield): mp 63.5°-65.5° C.; 1H NMR (CDCl3)δ6.91-6.78(m, 3H), 4.15-4.04(m, 1H), 3.89(s, 3H), 3.88(s, 3H), 3.84-3.71(s, 2H), 2.91-2.45(m, 1H), 1.95-1.78(m, 2H); Anal Calcd for C11H17NO3 :C, 62.54; H, 8.11; N, 6.63. Found: C, 62.01; H, 7.80; N, 6.49.
Quantity
94.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
59.5 g
Type
reactant
Reaction Step Two
Quantity
950 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 3-amino-3-(3',4'-dimethoxyphenyl)-propionate (4.12 grams, 17.2 mmol) in methanol (50 milliliters) was slowly added to stirred sodium borohydride (6.51 grams, 17.2 mmol). After the initial effervescence had ceased the mixture was refluxed for 1 hour. Reaction progress was monitored by TLC (20% ethyl acetate/hexane, uv) and was complete after 1 hour. The reaction mixture was allowed to cool and then 20 milliliters of water was added. The methanol was removed in vacuo resulting in the formation of a gum which was extracted into methylene chloride (3×20 milliliters). The combined extracts were dried over magnesium sulfate and concentrated to afford an oil which was refrigerated. A waxy solid formed which was dried in vacuo (60° C.,<1 mm) to afford 3.30 g (86%) of the product as a white solid. 1H NMR (CDCl13)δ6.91-6.78(m, 3H), 4.15-4.04(m, 1H), 3.89(s, 3H), 3.88(s, 3H), 3.84-3.71(s, 2H), 3.91-2.45(broad m, 1H), 1.95-1.78(m, 2H).
Name
3-amino-3-(3',4'-dimethoxyphenyl)-propionate
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.51 g
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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